

Comparative Spectroscopic Analysis: 2-Methoxy-2-(tolyl)ethanamine Isomers and Related Compounds

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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

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A comprehensive spectroscopic comparison of "2-Methoxy-2-(o-tolyl)ethanamine" and its structural isomers remains challenging due to the limited availability of experimental data for the ortho and meta variants. However, a detailed analysis of the para isomer, "2-Methoxy-2-(p-tolyl)ethanamine," is possible and provides valuable insights into the spectroscopic characteristics of this class of compounds. This guide presents a comparative analysis of available data for 2-Methoxy-2-(p-tolyl)ethanamine and related molecules, offering a foundational understanding for researchers in drug development and analytical chemistry.

This guide summarizes the available quantitative spectroscopic data, details the experimental methodologies for the cited analyses, and provides a visual representation of a general experimental workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the key spectroscopic data for "2-Methoxy-2-(p-tolyl)ethanamine" and two closely related compounds for comparative purposes: 2-(p-Tolyl)ethylamine, which lacks the methoxy group, and 2-Methoxyphenethylamine, which lacks the tolyl methyl group.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
2-Methoxy-2-(p-tolyl)ethanamine	7.22	d	7.7	2 x Ar-H
7.16	d	7.7	2 x Ar-H	
4.16	dd	8.8, 3.7	CH-O	_
3.20	S	-	OCH₃	_
2.94	ddd	13.0, 9.0, 3.5	CH ₂ -N (diastereotopic H)	_
2.80 (est.)	m	-	CH ₂ -N (diastereotopic H)	_
2.34	S	-	Ar-CH₃	_
1.70 (est.)	br s	-	NH ₂	_
2-(p- Tolyl)ethylamine	7.10	d	8.0	 2 x Ar-H
7.07	d	8.0	2 x Ar-H	
2.89	t	6.8	CH2-N	_
2.70	t	6.8	CH2-Ar	_
2.31	S	-	Ar-CH₃	_
1.35	br s	-	NH₂	_
2- Methoxypheneth ylamine	7.25-7.15	m	-	2 x Ar-H
6.92-6.85	m	-	2 x Ar-H	
3.84	S	-	OCH₃	_



2.98	t	6.8	CH ₂ -N
2.81	t	6.8	CH ₂ -Ar
1.40 (est.)	br s	-	NH2

Note: Some values are estimated based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)



Compound	Chemical Shift (δ, ppm)	Assignment
2-Methoxy-2-(p- tolyl)ethanamine	137.6	Ar-C (quaternary)
135.9	Ar-C (quaternary)	
129.1	2 x Ar-CH	
127.0	2 x Ar-CH	
82.2	CH-O	
56.8	OCH ₃	
49.4	CH2-N	
21.1	Ar-CH₃	
2-(p-Tolyl)ethylamine	136.4	Ar-C (quaternary)
135.5	Ar-C (quaternary)	
129.2	2 x Ar-CH	_
128.8	2 x Ar-CH	
44.0	CH2-N	
38.5	CH2-Ar	
21.0	Ar-CH₃	
2-Methoxyphenethylamine	157.4	Ar-C-O
130.2	Ar-C (quaternary)	
128.7	Ar-CH	_
127.2	Ar-CH	
120.7	Ar-CH	_
110.3	Ar-CH	_
55.2	OCH₃	_
42.1	CH2-N	_



34.0	CH ₂ -Ar

Table 3: IR and Mass Spectrometry Data

Compound	IR (film, cm⁻¹)	Mass Spectrometry (HRMS, [M+H]+)
2-Methoxy-2-(p- tolyl)ethanamine	3358, 3260 (N-H stretch), 2931, 2871, 2824 (C-H stretch), 1655, 1598, 1504 (aromatic C=C stretch)	Calculated: 166.1226, Found: Not Available
2-(p-Tolyl)ethylamine	~3360, 3290 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1615, 1515 (aromatic C=C stretch)	Not Available
2-Methoxyphenethylamine	~3360, 3290 (N-H stretch), ~3025 (aromatic C-H stretch), ~2930, 2855 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)	Not Available

Experimental Protocols

The data presented in this guide were likely obtained using standard spectroscopic techniques. Below are detailed, generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for 1 H NMR and 20-50 mg for 13 C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The solution must be homogeneous.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The spectra are recorded on a spectrometer, such as a Bruker AV-400, operating at 400 MHz for the 1 H nucleus and 101 MHz for the 13 C nucleus.[1] For amines, the



N-H proton signals can be confirmed by adding a drop of D₂O to the NMR tube and reacquiring the ¹H spectrum; the N-H peak will disappear due to deuterium exchange.[2]

Fourier Transform Infrared (FT-IR) Spectroscopy

For liquid or oily samples, a thin film is prepared by placing a small drop of the substance between two potassium bromide (KBr) plates.[3] For solid samples, a potassium bromide (KBr) pellet is typically prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil (Nujol) and placing the paste between KBr plates.[3] The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent and KBr plates) is taken first and automatically subtracted from the sample spectrum.[3] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[4]

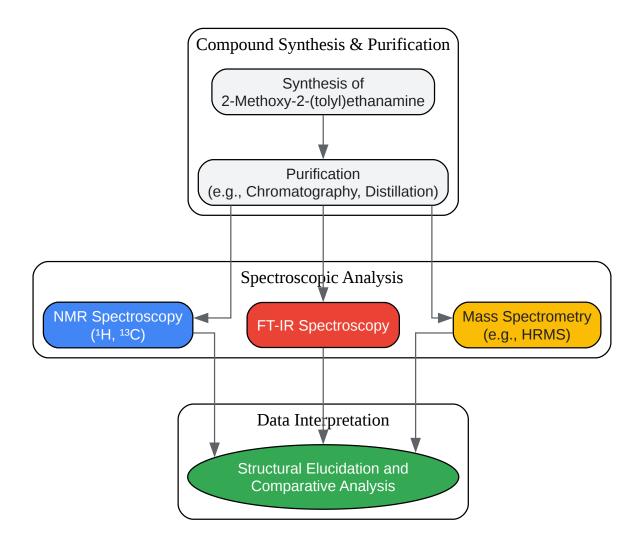
Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, which is then further diluted).[5] The solution is then introduced into the mass spectrometer. The ESI source generates gas-phase ions from the sample molecules.[6] These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, and the resulting data is processed to generate a mass spectrum.[6]

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

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